Ceftibuten - 97519-39-6

Ceftibuten

Catalog Number: EVT-263485
CAS Number: 97519-39-6
Molecular Formula: C15H14N4O6S2
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ceftibuten is a third-generation cephalosporin antibiotic. [] It is a β-lactam antibiotic, meaning its molecular structure contains a β-lactam ring. [] It is primarily known for its broad spectrum of activity against many gram-negative and some gram-positive organisms, particularly those commonly associated with respiratory and urinary tract infections. [] Its potent activity and stability against a wide range of β-lactamases, enzymes produced by bacteria that can break down β-lactam antibiotics, make it a valuable tool in combatting resistant bacterial infections. [, ]

Molecular Structure Analysis

Ceftibuten's molecular structure is characterized by a β-lactam ring fused to a dihydrothiazine ring. [, ] The 7-position of the β-lactam ring is substituted with a carboxyethilidine-containing side chain, which significantly contributes to its stability against β-lactamases. [, ] The presence of a carboxylic acid group on the side chain influences its isomerization behavior in aqueous solutions. []

Chemical Reactions Analysis

Ceftibuten is known to undergo isomerization in aqueous solutions. [] This process involves the conversion of the cis isomer, which is the administered form, to the trans isomer, its primary metabolite. [, ] The rate of this isomerization reaction is influenced by several factors, including pH, substituents near the double bond at the C7-side chain, and the dissociation of the carboxylic acid and aminothiazole groups. [] Specifically, electron-withdrawing substituents near the double bond increase the isomerization rate. []

Mechanism of Action

Ceftibuten, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), enzymes essential for the final transpeptidation step in peptidoglycan synthesis. [] By binding to these enzymes, Ceftibuten disrupts the formation of the bacterial cell wall, leading to cell lysis and death. Its effectiveness against β-lactamase producing bacteria stems from its structural features, particularly the carboxyethilidine moiety at position 7 of the β-acyl side chain, which confers resistance to hydrolysis by these enzymes. []

Physical and Chemical Properties Analysis

Ceftibuten exhibits specific physical and chemical properties that contribute to its efficacy and pharmacokinetic profile. It is characterized by rapid and almost complete absorption from the gastrointestinal tract. [] It possesses a relatively short half-life, slightly longer than 2 hours, and is primarily eliminated renally as unchanged drug. [] These characteristics are fundamental to its once-daily dosing regimen. [] Notably, Ceftibuten can undergo isomerization in aqueous solutions, a chemical reaction where the cis isomer converts to the trans isomer, its primary metabolite. []

Applications

Ceftibuten has been extensively studied for its applications in combating various bacterial infections. It is particularly effective against common pathogens of the respiratory tract, such as Streptococcus pneumoniae, Streptococcus pyogenes, Moraxella catarrhalis, and Haemophilus influenzae. [, , ] It has proven efficacy in treating upper and lower respiratory tract infections like acute otitis media, pharyngitis, sinusitis, and bronchitis. [] Additionally, Ceftibuten has demonstrated efficacy in treating urinary tract infections. [] Its stability against β-lactamases, especially those commonly encountered in respiratory and urinary tract infections, allows it to effectively target resistant strains. [, ] This stability extends to a broad spectrum of β-lactamases, including those that hydrolyze parenteral third-generation cephalosporins, making Ceftibuten a valuable alternative for treating infections caused by these resistant bacteria. [, ]

Future Directions

Given its broad-spectrum activity and stability against β-lactamases, ceftibuten presents promising opportunities for future research and development. Continued investigation of its efficacy against resistant Enterobacterales strains, particularly those carrying ESBLs and carbapenemases, is crucial. [, , , , ] The development of new oral formulations that improve bioavailability and reduce the frequency of administration remains an active area of research. [] Exploring the potential of Ceftibuten in combination with novel oral β-lactamase inhibitors like ledaborbactam or avibactam holds significant potential for tackling multidrug-resistant infections. [, , , , ] Such combinations could address the growing challenge of antibiotic resistance, offering new therapeutic options for treating infections caused by challenging, resistant pathogens.

Ceftibuten-trans

  • Compound Description: Ceftibuten-trans is the primary metabolite of Ceftibuten. It is formed through the isomerization of the Ceftibuten parent molecule. [] While Ceftibuten-trans exhibits some antimicrobial activity, it is significantly less potent than Ceftibuten. []
  • Relevance: The formation and presence of Ceftibuten-trans are important considerations in understanding the pharmacokinetics and pharmacodynamics of Ceftibuten. [] Studies have investigated its formation, elimination, and potential clinical implications. []

Ceftazidime

  • Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic. [] It is often used as a comparator to Ceftibuten in studies evaluating the activity of Ceftibuten against resistant bacteria. [] Like Ceftibuten, Ceftazidime has a broad spectrum of activity, but it must be administered intravenously.
  • Relevance: Ceftazidime serves as a valuable reference point when assessing the spectrum of activity, potency, and clinical utility of Ceftibuten. [] Comparisons between these two compounds help researchers understand the potential advantages and limitations of Ceftibuten.

Avibactam

  • Compound Description: Avibactam is a non-β-lactam β-lactamase inhibitor. [] It is currently used in combination with Ceftazidime to combat infections caused by β-lactamase-producing bacteria. [] Studies have investigated the potential of combining Avibactam with Ceftibuten to create an orally bioavailable treatment option for these resistant infections. []
  • Relevance: The combination of Avibactam with Ceftibuten holds promise for addressing the growing challenge of antibiotic resistance. [] This pairing leverages the broad-spectrum activity of Ceftibuten and overcomes its susceptibility to β-lactamases through the inhibitory action of Avibactam.

Ledaborbactam (formerly VNRX-5236)

  • Compound Description: Ledaborbactam, previously known as VNRX-5236, is a novel, orally bioavailable β-lactamase inhibitor. [] It demonstrates effectiveness against a broad spectrum of β-lactamases, including those belonging to Ambler Classes A, C, and D. []
  • Relevance: Ledaborbactam is being investigated for its ability to restore the activity of Ceftibuten against resistant strains of Enterobacterales. [] The co-administration of Ledaborbactam with Ceftibuten represents a potential strategy for treating infections caused by bacteria that produce these enzymes.

VNRX-7145 (Ledaborbactam Etzadroxil)

  • Compound Description: VNRX-7145, also known as Ledaborbactam Etzadroxil, is the orally bioavailable prodrug of Ledaborbactam. [] Upon administration, VNRX-7145 is cleaved in vivo to release the active β-lactamase inhibitor, Ledaborbactam. []
  • Relevance: VNRX-7145 plays a crucial role in enabling the oral delivery of Ledaborbactam, making it a suitable candidate for combination therapy with Ceftibuten. [] This prodrug strategy enhances the pharmaceutical properties of Ledaborbactam, allowing for a more convenient and patient-friendly treatment option.

Cefpodoxime Proxetil

  • Compound Description: Cefpodoxime proxetil is a third-generation cephalosporin antibiotic administered as an oral prodrug. [] Like Ceftibuten, it is effective against a wide range of bacteria, including those responsible for respiratory and urinary tract infections. []
  • Relevance: Cefpodoxime proxetil serves as a relevant comparator to Ceftibuten in studies evaluating the impact of these antibiotics on fecal flora and the development of side effects. [] This comparison helps researchers understand the potential advantages of Ceftibuten in terms of its impact on the gut microbiome.

Amoxicillin/Clavulanate

  • Compound Description: Amoxicillin/clavulanate is a combination antibiotic consisting of the β-lactam antibiotic amoxicillin and the β-lactamase inhibitor clavulanate. [, ] It is frequently used as a first-line treatment for various bacterial infections, including acute otitis media.
  • Relevance: Studies often use amoxicillin/clavulanate as a benchmark to assess the efficacy, safety, and tolerability of Ceftibuten in treating infections like acute otitis media. [, ] This comparison helps establish the clinical utility of Ceftibuten as an alternative to this widely used antibiotic.

Cefaclor

  • Compound Description: Cefaclor is a second-generation cephalosporin antibiotic. [, ] It is frequently employed as a comparator drug in clinical trials assessing the effectiveness of Ceftibuten in treating respiratory tract infections. [, ]
  • Relevance: Cefaclor serves as a reference point for comparing the efficacy, safety, and tolerability of Ceftibuten. [, ] These comparative studies provide valuable insights into the potential benefits and drawbacks of using Ceftibuten as an alternative treatment option.

Azithromycin

  • Compound Description: Azithromycin is a macrolide antibiotic known for its long half-life and once-daily dosing regimen. [, ] Similar to Ceftibuten, it is effective against common respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae. []
  • Relevance: Azithromycin often serves as a comparator drug in studies evaluating the efficacy and tolerability of Ceftibuten in treating respiratory tract infections. [, ] Comparisons between these antibiotics help researchers determine the relative strengths and limitations of each drug.

Cefixime

  • Compound Description: Cefixime is a third-generation cephalosporin antibiotic. [, ] Similar to Ceftibuten, it exhibits activity against a wide spectrum of bacteria, including those commonly associated with respiratory tract infections. [, ]
  • Relevance: Cefixime is frequently used as a comparator drug in studies investigating the penetration of Ceftibuten into respiratory tissues and fluids. [, ] This comparison allows researchers to assess the relative distribution and potential efficacy of both antibiotics in treating respiratory infections.

Properties

CAS Number

97519-39-6

Product Name

Ceftibuten

IUPAC Name

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C15H14N4O6S2

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1

InChI Key

UNJFKXSSGBWRBZ-BJCIPQKHSA-N

Solubility

7.05e-02 g/L

Synonyms

[6R-[6α,7β(Z)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-(butenyl-13C3)]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; Sch-39720; Cephalosporin 7432-S-13C3; S 7432-13C3; Cedax-13C3;

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.